molecular formula C21H16Br4O4 B1619534 Tetrabromobisphenol A diacrylate CAS No. 55205-38-4

Tetrabromobisphenol A diacrylate

Cat. No.: B1619534
CAS No.: 55205-38-4
M. Wt: 652 g/mol
InChI Key: VSVDQVJQWXJJSS-UHFFFAOYSA-N
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Description

Academic and industrial research into Tetrabromobisphenol A diacrylate is centered on its function as a reactive monomer. Unlike its precursor, TBBPA, which can be used as either an additive or a reactive flame retardant, TBBPA-DA is primarily designed to be chemically integrated into a polymer structure. This integration is a key aspect of the research surrounding this compound.

The synthesis of TBBPA-DA typically involves the reaction of Tetrabromobisphenol A with acryloyl chloride in the presence of a base like triethylamine (B128534). nih.gov This process attaches acrylate (B77674) groups to the bisphenol A core, rendering the molecule capable of undergoing polymerization.

This compound is a member of the brominated flame retardant (BFR) family, a significant subclass of halogenated flame retardants. inchem.org BFRs are utilized for their effectiveness in inhibiting combustion in a wide range of polymeric materials. chem960.comresearchgate.net Research in this area distinguishes between two main types of flame retardants: additive and reactive.

Additive flame retardants are physically mixed into a polymer, whereas reactive flame retardants, like TBBPA-DA, are chemically bonded to the polymer backbone. inchem.org This distinction is crucial in research, as reactive flame retardants are an integral part of the final polymer matrix, which can influence the material's properties and reduce the potential for the flame retardant to leach out over time. industrialchemicals.gov.au Academic inquiry often compares the efficacy and properties of polymers containing reactive BFRs like TBBPA-DA to those with additive BFRs or non-halogenated alternatives. researchgate.netresearchgate.net

The true significance of TBBPA-DA lies in its application in polymer chemistry and the development of advanced materials. The diacrylate functional groups are highly reactive and can be polymerized through various methods, most notably via free-radical polymerization initiated by ultraviolet (UV) light. googleapis.comjustia.com This makes TBBPA-DA a valuable component in UV-curable resins. googleapis.comjustia.com

Research in this domain focuses on formulating and characterizing polymers that incorporate TBBPA-DA. These materials are investigated for use in specialized applications such as coatings, adhesives, and the fabrication of electronic components, including printed circuit boards. google.comgoogleapis.com The incorporation of the tetrabromobisphenol A moiety imparts flame-retardant properties to the resulting polymer, while the acrylate backbone determines the material's mechanical and thermal characteristics. google.comgoogleapis.com Studies have explored its use in various polymer systems, including epoxy resins, polyester (B1180765) resins, and as a component in radiation-curable compositions for applications like 3D printing. nih.govgoogle.comgoogleapis.com

The academic inquiry into TBBPA-DA is multifaceted, covering its synthesis, polymerization, and the properties of the resulting materials. Researchers have investigated the kinetics of its photopolymerization to understand how quickly it cures and the degree of conversion of the acrylate double bonds.

A significant area of study involves the thermal behavior and flame retardancy of polymers containing TBBPA-DA. nih.gov Techniques such as thermogravimetric analysis (TGA) are used to determine the decomposition temperature and char yield of these materials, which are indicators of their thermal stability and flame-retardant efficiency. nih.gov For instance, research has shown that TBBPA-DA has a decomposition temperature of around 345 °C. nih.gov

Furthermore, scientific investigations explore the creation of hybrid materials by combining TBBPA-DA with other compounds, such as phosphorus-containing flame retardants, to study potential synergistic effects on flame retardancy. nih.govresearchgate.net The development of novel polymer composites and blends containing TBBPA-DA for advanced material applications remains an active area of research. justia.comgoogle.com

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 55205-38-4 chemsrc.com
Molecular Formula C21H16Br4O4 chemsrc.com
Molecular Weight 651.965 g/mol chemsrc.com
Boiling Point 576 °C at 760 mmHg chemsrc.com
Flash Point 302.1 °C chemsrc.com
Density 1.781 g/cm³ chemsrc.com
Decomposition Temp. (TGA) 345 °C nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55205-38-4

Molecular Formula

C21H16Br4O4

Molecular Weight

652 g/mol

IUPAC Name

[2,6-dibromo-4-[2-(3,5-dibromo-4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate

InChI

InChI=1S/C21H16Br4O4/c1-5-17(26)28-19-13(22)7-11(8-14(19)23)21(3,4)12-9-15(24)20(16(25)10-12)29-18(27)6-2/h5-10H,1-2H2,3-4H3

InChI Key

VSVDQVJQWXJJSS-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)C=C)Br)C2=CC(=C(C(=C2)Br)OC(=O)C=C)Br

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)C=C)Br)C2=CC(=C(C(=C2)Br)OC(=O)C=C)Br

Origin of Product

United States

Synthetic Methodologies and Polymerization Chemistry of Tetrabromobisphenol a Diacrylate

Advanced Synthetic Routes for Diacrylate Derivatives

The synthesis of Tetrabromobisphenol A diacrylate (TBBPA-DA) is primarily achieved through the esterification of Tetrabromobisphenol A (TBBPA) with an acrylic acid derivative. A common and effective method involves the reaction of TBBPA with acryloyl chloride in the presence of a base.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups of TBBPA act as nucleophiles, attacking the electrophilic carbonyl carbon of acryloyl chloride. A tertiary amine, such as triethylamine (B128534), is typically used as a hydrogen chloride scavenger to drive the reaction to completion by neutralizing the HCl byproduct. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) at controlled temperatures to minimize side reactions.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterCondition
Reactants Tetrabromobisphenol A (TBBPA), Acryloyl Chloride
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Base Triethylamine (TEA)
Molar Ratio (TBBPA:Acryloyl Chloride:TEA) 1 : 2.2 : 2.5
Temperature 0 °C to room temperature
Reaction Time 4 - 12 hours

Purification of the resulting TBBPA-DA is crucial and is typically achieved through a series of washing steps to remove the triethylamine hydrochloride salt and any unreacted starting materials. This is followed by drying and potentially recrystallization or column chromatography to obtain a high-purity product. The successful synthesis and purity can be confirmed using spectroscopic techniques such as FTIR and NMR.

Polymerization Mechanisms and Kinetics

This compound, being a difunctional monomer, is capable of undergoing polymerization to form a highly crosslinked, three-dimensional network. The primary mechanism for this is free-radical polymerization, which can be initiated by thermal or photochemical means.

Radical Polymerization Investigations

The radical polymerization of diacrylates like TBBPA-DA is characterized by a chain-growth mechanism involving initiation, propagation, and termination steps. The process is often marked by autoacceleration, also known as the gel effect or Trommsdorff-Norrish effect. This phenomenon arises from a decrease in the termination rate as the viscosity of the polymerizing medium increases, leading to a rapid increase in the polymerization rate.

The kinetics of such polymerizations can be complex. The rate of polymerization (R_p) is dependent on the monomer concentration ([M]) and the initiator concentration ([I]), as described by the general rate equation for radical polymerization:

Rp = kp[M](fkd[I] / kt)1/2

Where:

kp is the propagation rate constant

kd is the initiator dissociation rate constant

kt is the termination rate constant

f is the initiator efficiency

For diacrylates, the kinetics are further complicated by the formation of a crosslinked network, which can lead to diffusion-controlled reactions for both propagation and termination steps at higher conversions. Studies on similar diacrylate monomers have shown that the final conversion is influenced by factors such as monomer functionality, initiator concentration, and light intensity in the case of photopolymerization.

Curing Dynamics in Polymer Matrices

The curing of TBBPA-DA, particularly in the context of forming a polymer matrix, involves the transformation of the liquid monomer into a solid, crosslinked thermoset. This process is often monitored using techniques like differential scanning calorimetry (DSC) to study the reaction exotherm and determine kinetic parameters.

UV curing is a particularly relevant method for diacrylate systems. In this process, a photoinitiator is added to the TBBPA-DA formulation. Upon exposure to UV radiation, the photoinitiator generates free radicals, initiating polymerization. The curing kinetics can be investigated using photo-DSC, which measures the heat flow during UV irradiation.

The Avrami theory of phase change can be applied to model the isothermal curing kinetics of such systems. The degree of conversion (α) as a function of time (t) can be described by the Avrami equation:

α(t) = 1 - exp(-ktn)

Where:

n is the Avrami exponent, which provides insights into the nucleation and growth mechanism of the crosslinked network.

The curing dynamics are significantly influenced by the formulation components, including the type and concentration of the photoinitiator, as well as process parameters like UV light intensity and exposure time. For instance, higher light intensity generally leads to a faster curing rate and a higher degree of conversion.

Table 2: Factors Influencing UV Curing Dynamics of Diacrylate Resins

FactorInfluence
Photoinitiator Type & Concentration Affects the efficiency of radical generation and the overall cure speed.
UV Light Intensity Higher intensity generally increases the rate of polymerization and final conversion.
Exposure Time Longer exposure leads to higher conversion, up to a limiting value.
Monomer Viscosity Affects molecular mobility and can influence the onset of diffusion control.
Temperature Can influence both initiation and propagation rates.

Spectroscopic and Chromatographic Characterization of Polymeric Systems Incorporating this compound

The characterization of both the TBBPA-DA monomer and the resulting crosslinked polymer is essential to confirm its structure and properties.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the synthesis and polymerization of TBBPA-DA. In the monomer, characteristic peaks for the acrylate (B77674) C=C double bond (around 1635 cm⁻¹), the ester C=O carbonyl group (around 1725 cm⁻¹), and the aromatic C-Br bonds would be expected. During polymerization, the disappearance of the acrylate C=C peak can be used to monitor the extent of the reaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the TBBPA-DA monomer. The spectra would show characteristic signals for the aromatic protons and carbons of the TBBPA backbone, as well as the protons and carbons of the acrylate groups. For the crosslinked polymer, solid-state NMR would be required to obtain structural information due to its insolubility. nih.gov

Chromatographic Techniques:

Gel Permeation Chromatography (GPC): GPC is a technique used to determine the molecular weight and molecular weight distribution of polymers. gatech.edu For the soluble prepolymer of TBBPA-DA (before significant crosslinking), GPC could provide information on the initial chain growth. However, once a significant crosslinked network is formed, the polymer becomes insoluble, making GPC analysis challenging. Analysis of soluble fractions or degradation products can still provide valuable insights into the network structure. nih.gov

Table 3: Key Spectroscopic and Chromatographic Data for TBBPA-DA and its Polymer

TechniqueAnalyteExpected Observations
FTIR TBBPA-DA MonomerPeaks for C=C (acrylate), C=O (ester), C-Br, aromatic rings.
FTIR Poly(TBBPA-DA)Disappearance or significant reduction of the C=C acrylate peak.
¹H & ¹³C NMR TBBPA-DA MonomerSignals corresponding to aromatic, isopropylidene, and acrylate protons/carbons.
Solid-State NMR Poly(TBBPA-DA)Broadened signals characteristic of a crosslinked polymer network.
GPC Soluble PrepolymerDetermination of number-average (Mn) and weight-average (Mw) molecular weights.

Environmental Occurrence and Distribution of Tetrabromobisphenol a Diacrylate and Its Transformation Products

Environmental Distribution in Diverse Compartments

The environmental distribution of TBBPA and its analogues is widespread, with their presence detected in aquatic, terrestrial, and atmospheric compartments. The primary sources of these contaminants are industrial effluents from manufacturing facilities, leachate from landfills containing products with BFRs, and the disposal and recycling of electronic waste. nih.govregulations.gov

Aquatic Systems (Surface Water, Wastewater, and Sediments)

TBBPA and its derivatives are frequently detected in various aquatic environments, from industrial wastewater to remote lakes.

Surface Water: Concentrations of TBBPA in surface waters can vary significantly depending on the proximity to industrial sources. In German rivers, TBBPA has been detected in concentrations ranging from 0.81 to 20.4 ng/L. industrialchemicals.gov.au A study of English lakes found TBBPA concentrations between 0.14 and 3.2 ng/L, with approximately 60% of the detected TBBPA being dissolved in the water and the rest attached to particulate matter. industrialchemicals.gov.au In China's Taihu Lake, levels ranged from not detected to 1.12 ng/L. industrialchemicals.gov.au More significantly, concentrations in Lake Chaohu, located in a heavily industrialized region of China, were found to be in the range of 0.85 – 4.87 µg/L. industrialchemicals.gov.au In the Yellow and Bohai Seas, TBBPA concentrations in surface water have been reported to range from not detected to 0.46 µg/L. researchgate.net

Wastewater: Wastewater treatment plants (WWTPs) are a significant conduit for the release of TBBPA into the environment. nih.gov Effluent from WWTPs in Germany contained TBBPA at concentrations of 0.62-25.0 ng/L. industrialchemicals.gov.au In China, TBBPA levels in sludge from 30 WWTPs ranged from <0.4 to 259 ng/g dry weight. nih.gov The efficiency of TBBPA removal in WWTPs can be influenced by factors such as pH and the concentration of activated sludge. eeer.org

Sediments: Due to their hydrophobic nature, TBBPA and its analogues tend to adsorb to particulate matter and accumulate in sediments. nih.gov In mangrove sediments in Southeast China, TBBPA levels ranged from 1.80 to 40.77 ng/g dry weight (dw), with higher concentrations often associated with agricultural pollution. gdut.edu.cn A study in the Weihe River in China reported TBBPA concentrations in sediments ranging from not detected to 3.889 ng/g dw. nih.gov In contrast, significantly higher levels, from 19.8 to 15.2 µg/g dw, have been found in other studies. nih.gov Sediments from an e-waste dismantling area in the Lianjiang River, China, showed TBBPA concentrations ranging from 108 to 3,100 ng/g dw. gdut.edu.cn

Table 1: Concentration of TBBPA and its Analogues in Aquatic Systems
Environmental CompartmentLocationConcentration RangeReference(s)
Surface Water German Rivers0.81 - 20.4 ng/L industrialchemicals.gov.au
English Lakes0.14 - 3.2 ng/L industrialchemicals.gov.au
Taihu Lake, ChinaND - 1.12 ng/L industrialchemicals.gov.au
Lake Chaohu, China0.85 - 4.87 µg/L industrialchemicals.gov.au
Yellow & Bohai Seas, ChinaND - 0.46 µg/L researchgate.net
Weihe River, ChinaND - 12.279 ng/L nih.gov
Fuhe River & Baiyang Lake, China18.5 - 82.6 ng/L nih.gov
Wastewater Effluent Germany0.62 - 25.0 ng/L industrialchemicals.gov.au
Sewage Sludge China<0.4 - 259 ng/g dw nih.gov
Sweden<0.3 - 220 µg/kg ww industrialchemicals.gov.au
SpainND - 472 ng/g dw nih.gov
Sediments Mangrove Sediments, China1.80 - 40.77 ng/g dw gdut.edu.cn
Weihe River, ChinaND - 3.889 ng/g dw nih.gov
Lianjiang River, China (e-waste site)108 - 3,100 ng/g dw gdut.edu.cn
Other Chinese Rivers19.8 - 15.2 µg/g dw nih.gov

ND = Not Detected, dw = dry weight, ww = wet weight

Terrestrial Environments (Soil, Dust)

TBBPA and its derivatives contaminate terrestrial environments primarily through the land application of sewage sludge and atmospheric deposition. nih.govindustrialchemicals.gov.au

Soil: The application of sewage sludge to agricultural land is a significant pathway for TBBPA to enter the soil. industrialchemicals.gov.au While specific concentrations in agricultural soils are not extensively documented in the provided search results, the presence of TBBPA in sewage sludge at levels up to 259 ng/g dw suggests a potential for soil contamination. nih.gov

Dust: Indoor dust is a major reservoir for TBBPA and its analogues, largely due to their use in electronic equipment, furniture, and building materials. wikipedia.orgca.gov Concentrations of TBBPA in indoor dust can vary widely. A study in the Philippines found TBBPA levels in indoor dust ranging from not detected to 4,916 ng/g. researchgate.net In South Korea, TBBPA concentrations in dust from various indoor environments ranged from 78.87 to 463.81 ng/g. nih.gov A study on consumer electronics found TBBPA concentrations in dust collected from their surfaces to be as high as 523 ng/mL from a 100 cm² area. nih.gov

Table 2: Concentration of TBBPA and its Analogues in Terrestrial Environments
Environmental CompartmentLocation/SourceConcentration RangeReference(s)
Indoor Dust PhilippinesND - 4,916 ng/g researchgate.net
South Korea78.87 - 463.81 ng/g nih.gov
Consumer Electronics Surfacesup to 523 ng/mL nih.gov

ND = Not Detected

Atmospheric Presence

The presence of TBBPA in the atmosphere, often adsorbed to particulate matter, allows for its long-range transport. chemicalwatch.com Typical concentrations in rural and urban air are generally low, in the range of 0.5-25 pg/m³. chemicalwatch.com However, significantly higher concentrations have been measured near manufacturing facilities, with reports of 1.8 µg/m³ near a US facility. chemicalwatch.com The detection of TBBPA in the Arctic at concentrations ranging from 0.05 to 70 pg/m³ provides evidence of its potential for long-range atmospheric transport. chemicalwatch.comnih.gov

Biotic Accumulation and Trophic Transfer Pathways

TBBPA and its analogues can be taken up by organisms from their environment and accumulate in their tissues. nih.govnih.gov The extent of bioaccumulation and its transfer through the food web are critical for understanding the ecological risks of these compounds.

Biotic Accumulation: Studies have shown that TBBPA can accumulate in a variety of aquatic organisms. In a study at an e-waste recycling site, TBBPA concentrations in aquatic species ranged from 350 to 1,970 pg/g wet weight, with higher levels in invertebrates compared to fish. nih.gov The field-determined bioaccumulation factors (BAFs) for TBBPA in two aquatic invertebrate species were found to be nearly or greater than 5,000, indicating a high potential for bioaccumulation. nih.gov In a simulated aquatic food chain, the bioconcentration factor (BCF) for TBBPA-diallyl ether (TBBPA-DAE) in brine shrimp was estimated to be 1.04 L/kg ww. nih.gov

Trophic Transfer: The transfer of TBBPA and its analogues through the food web appears to be complex and can vary between different ecosystems and species. One study of an aquatic food web at an e-waste site found that the lipid-normalized concentrations of TBBPA were negatively correlated with trophic levels, suggesting trophic dilution. nih.gov In contrast, a simulated trophic transfer study from brine shrimp to zebrafish showed that TBBPA-DAE could be assimilated by the zebrafish, although the biomagnification factor (BMF) was low (0.684 g/g ww). nih.govresearchgate.net This suggests that while trophic transfer can occur, biotransformation may play a significant role in regulating the bioaccumulation of these compounds in higher trophic-level organisms. nih.gov

Table 3: Bioaccumulation and Trophic Transfer of TBBPA and its Analogues
ParameterOrganism/Food ChainValueReference(s)
Concentration in Biota Aquatic species (e-waste site)350 - 1,970 pg/g ww nih.gov
Bioaccumulation Factor (BAF) Aquatic invertebrates≈ or > 5,000 nih.gov
Bioconcentration Factor (BCF) Brine shrimp (for TBBPA-DAE)1.04 L/kg ww nih.gov
Biomagnification Factor (BMF) Zebrafish (from brine shrimp for TBBPA-DAE)0.684 g/g ww nih.govresearchgate.net

ww = wet weight

Environmental Partitioning and Transport Mechanisms

The movement and fate of TBBPA diacrylate and its analogues in the environment are governed by their physicochemical properties, which influence how they partition between different environmental compartments.

Adsorption and Desorption Dynamics in Environmental Media

The tendency of a chemical to attach to (adsorb) or detach from (desorb) solid particles like soil and sediment is a key factor in its environmental transport. TBBPA, being a hydrophobic compound, has a high affinity for organic matter in soil and sediment. nih.govgdut.edu.cn

The adsorption of TBBPA is influenced by several factors, including the pH of the surrounding medium and the characteristics of the adsorbent material. nih.govresearchgate.net TBBPA has two pKa values (7.5 and 8.5), meaning its ionic state and hydrophobicity change with pH. nih.gov At a pH below 7.0, TBBPA is less soluble and more likely to leach from water and adsorb to solids. eeer.org

Studies on the adsorption of TBBPA onto various materials have been conducted to understand its environmental behavior and to develop remediation technologies. For example, activated carbon has shown high efficiency in adsorbing TBBPA from water, with removal rates exceeding 90%. researchgate.net The adsorption process is often described by models such as the Langmuir and Freundlich isotherms. nih.govresearchgate.net Research on functionalized mesoporous silica (B1680970) nanotubes as an adsorbent for TBBPA demonstrated a maximum adsorption capacity of 815.85 mg/g. nih.gov Another study using a magnetic composite, Fe₃O₄/GO/ZIF-67, reported a high adsorption capacity of 232 mg/g for TBBPA in water. mdpi.com These studies indicate that the adsorption of TBBPA is often a chemical process (chemisorption) and can be influenced by interactions such as hydrogen bonding. nih.govmdpi.com

Table 4: Adsorption Parameters for TBBPA on Various Adsorbents
AdsorbentAdsorption CapacityAdsorption Model(s)Reference(s)
Activated Carbon>90% removalLangmuir, Freundlich researchgate.net
Functionalized Mesoporous Silica Nanotubes815.85 mg/gLangmuir, Pseudo-second-order kinetics nih.gov
Fe₃O₄/GO/ZIF-67232 mg/gLangmuir, Pseudo-second-order kinetics mdpi.com

Predictive Modeling of Environmental Fate and Transport

Predictive modeling plays a crucial role in understanding the potential environmental distribution and ultimate fate of chemical compounds like Tetrabromobisphenol A diacrylate (TBBPA-DBPE). These models utilize the physicochemical properties of a substance to forecast its behavior in various environmental compartments, including air, water, soil, and sediment. Due to a lack of specific experimental data for TBBPA-DBPE, modeling efforts often rely on data from the parent compound, Tetrabromobisphenol A (TBBPA), and on Quantitative Structure-Activity Relationship (QSAR) predictions. QSAR models are computational tools that estimate the properties of a chemical based on its molecular structure, providing a valuable approach in the absence of empirical data. nih.govnih.gov

Multimedia Fugacity Models

Multimedia fugacity models are frequently employed to predict the environmental partitioning of organic chemicals. unipd.it These models are based on the concept of fugacity, which represents a substance's "escaping tendency" from a particular phase. unipd.it By calculating the fugacity capacity of a chemical in different environmental media, these models can estimate its distribution at equilibrium.

While no specific fugacity modeling studies for TBBPA-DBPE were found, the principles of these models can be applied to anticipate its environmental behavior based on its expected properties. Given its likely high molecular weight and low vapor pressure, TBBPA-DBPE is expected to have a low fugacity in air, suggesting limited long-range atmospheric transport. bsef.com Its anticipated low water solubility and high octanol-water partition coefficient (Kow) would lead to a high fugacity capacity in soil and sediment, indicating that these compartments would be the primary environmental sinks. bsef.com

Predicted Environmental Concentrations (PECs)

Predicted Environmental Concentrations (PECs) are estimations of the concentrations of a chemical that are likely to be found in the environment. These are often calculated using fugacity models or other mass balance models, taking into account production volumes, release scenarios, and the chemical's partitioning behavior.

Modeling of Transformation Product Formation and Fate

The environmental fate of TBBPA-DBPE is also influenced by its transformation into other compounds. Degradation processes can lead to the formation of various transformation products, which may have different physicochemical properties and environmental behaviors.

Studies on TBBPA derivatives have shown that ether bond breakage is a possible transformation pathway. nih.gov For TBBPA-DBPE, this would lead to the formation of TBBPA and other acrylate-containing substances. Additionally, reductive debromination, a process observed for TBBPA, could also occur for TBBPA-DBPE, resulting in the formation of less brominated and potentially more mobile and bioavailable transformation products. nih.gov

The abiotic methylation of TBBPA has also been observed in aqueous environments, leading to the formation of methylated TBBPA derivatives. nih.govresearchgate.netnih.gov It is plausible that similar abiotic methylation processes could occur for TBBPA-DBPE, creating new transformation products with altered environmental fates.

Modeling the fate of these transformation products requires knowledge of their individual physicochemical properties, which are often unknown. However, it is known that some transformation products of TBBPA can be more persistent and bioaccumulative than the parent compound. nih.gov For instance, the biotransformation of TBBPA dimethyl ether back to TBBPA has been observed in plants, suggesting that transformation processes can sometimes lead back to the original contaminant. nih.gov

Key Physicochemical Properties Influencing Model Predictions

The accuracy of predictive models for the environmental fate and transport of TBBPA-DBPE is highly dependent on the quality of the input data for its key physicochemical properties.

Table 1: Key Physicochemical Properties for Environmental Fate Modeling of this compound (Estimated Values)

PropertySymbolEstimated Value/RangeInfluence on Environmental Fate
Molecular Weight MW~700 g/mol Influences diffusion and transport rates.
Vapor Pressure VpVery LowLow potential for volatilization and long-range atmospheric transport.
Water Solubility SwVery LowTends to partition out of the water phase and into solid matrices.
Octanol-Water Partition Coefficient log KowHighHigh potential for bioaccumulation in organisms and sorption to organic matter.
Organic Carbon-Water Partition Coefficient log KocHighStrong tendency to adsorb to soil and sediment organic carbon.
Henry's Law Constant HLowIndicates a low tendency to partition from water to air.

Note: The values in this table are estimations based on the structure of TBBPA-DBPE and data for the parent compound TBBPA, as specific experimental data for TBBPA-DBPE is limited.

A high log Kow value suggests that TBBPA-DBPE will have a strong affinity for fatty tissues in organisms, indicating a potential for bioaccumulation. A high log Koc value indicates that the compound will be strongly sorbed to organic matter in soil and sediment, limiting its mobility in these compartments. nih.gov A low Henry's Law constant further supports the prediction that TBBPA-DBPE will not readily volatilize from water surfaces.

Data Tables of Model Inputs and Outputs

The following tables illustrate the type of data used in and generated by multimedia fugacity models. The values presented are hypothetical and for illustrative purposes only, as specific modeling studies for TBBPA-DBPE are not available.

Table 2: Hypothetical Input Parameters for a Multimedia Fugacity Model for this compound

ParameterValueUnit
Emission Rate 100 kg/hr
Log Kow 6.5-
Log Koc 5.8-
Henry's Law Constant 0.01Pa·m³/mol
Half-life in Air 100hours
Half-life in Water 1000hours
Half-life in Soil 5000hours
Half-life in Sediment 10000hours

Table 3: Hypothetical Predicted Environmental Distribution of this compound

Environmental CompartmentPredicted Distribution (%)
Air < 0.1
Water 1.5
Soil 48.5
Sediment 50.0

These hypothetical tables demonstrate that, based on its expected physicochemical properties, TBBPA-DBPE is likely to accumulate predominantly in soil and sediment, with very low concentrations predicted for air and water.

Degradation and Transformation Pathways of Tetrabromobisphenol a Diacrylate in Environmental Systems

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical substance by non-living factors in the environment. For TBBPA-DA, these processes primarily include photolysis, thermal degradation, and advanced oxidation processes.

Photolytic Transformation Mechanisms

Photolysis is the decomposition of molecules by light. When exposed to simulated solar light in water, tetrabromobisphenol A (TBBPA), a related compound, undergoes photolytic degradation. nih.govsigmaaldrich.com The presence of substances like humic acid can influence this process. researchgate.net For instance, under certain light conditions (λ > 400 nm) and in the presence of humic acid, TBBPA can be degraded. researchgate.net The primary reactive oxygen species involved in the phototransformation of TBBPA in the presence of humic acid are singlet oxygen and hydroxyl radicals. researchgate.net

The degradation pathways can be complex. One proposed mechanism for TBBPA photolysis involves a magnetic isotope effect (MIE)-hydrolysis transformation. sigmaaldrich.com In the presence of singlet oxygen, photooxidation can lead to the formation of products like 2,6-dibromophenol (B46663) and isopropylphenol derivatives. sigmaaldrich.com Under irradiation at 300 nm, the reaction of hydroxyl radicals with TBBPA can form tribromohydroxybisphenol A. researchgate.net In saline water, the phototransformation of TBBPA can be influenced by factors like pH and the presence of particulate matter. researchgate.net

Thermal Degradation Studies

Thermal degradation is the breakdown of molecules at elevated temperatures. Studies on the thermal degradation of TBBPA, a compound structurally similar to TBBPA-DA, provide insights into the potential thermal fate of TBBPA-DA. The thermal decomposition of TBBPA is a complex process that begins at temperatures as low as 185°C, although it becomes more significant above 230°C. researchgate.net The process generally occurs in two main stages: an initial debromination step followed by the volatilization of the resulting products and char formation. researchgate.net

The study of pyrolysis kinetics helps in understanding the rate of decomposition under heat. For TBBPA, kinetic models have been developed to describe its thermal decomposition. epa.govua.es The pyrolysis of TBBPA leads to the formation of various byproducts. The primary gaseous product is hydrogen bromide (HBr). researchgate.netresearchgate.net Other volatile organic compounds are also formed, including brominated phenols and bisphenols. researchgate.net

Table 1: Major Pyrolysis Products of TBBPA

Product CategorySpecific Compounds
Gaseous ProductsHydrogen bromide (HBr)
Brominated PhenolsBromophenol, Dibromophenol, Tribromophenol
Brominated BisphenolsTribromobisphenol A, Dibromobisphenol A
Other OrganicsBromoacetophenone, Bromobenzaldehyde

This table is based on findings from pyrolysis studies of TBBPA, a structurally related compound to TBBPA-DA.

During the thermal degradation of TBBPA, a significant amount of char residue is formed as a result of condensation reactions. researchgate.netaston.ac.uk This char is a solid, carbonaceous material. The composition of the char can be complex and may include brominated dibenzodioxin structures, although these are generally not evolved in the volatile phase. researchgate.netaston.ac.uk The char produced from the pyrolysis of plastic waste, which can contain brominated flame retardants, has been investigated for potential applications, such as conversion into activated carbon for adsorption of pollutants. mdpi.commdpi.com The characteristics of the char, including its surface area and porosity, can be influenced by the pyrolysis temperature and subsequent activation processes. mdpi.comresearchgate.net

The thermal degradation of TBBPA leads to the formation of various brominated aromatic compounds. researchgate.net These include brominated phenols such as monobromophenol, dibromophenol, and tribromophenol, with a predominance of those with bromine at the 2-, 2,6-, and 2,4,6- positions. researchgate.net The concentration of these bromophenols tends to decrease at higher temperatures. researchgate.net In addition to phenols, other brominated compounds like bromomethane, dibromomethane, and tribromomethane can be formed, with their yields increasing with temperature. researchgate.net

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. mdpi.com Several AOPs have been investigated for the degradation of TBBPA, which can provide insights into potential remediation strategies for TBBPA-DA.

One effective AOP is ozonation. The ozonation of TBBPA can be rapid, with complete removal observed in a matter of minutes under alkaline conditions. nih.govplos.org The degradation primarily occurs through direct ozone oxidation. nih.govplos.org This process leads to the formation of various intermediates and products, including 2,4,6-tribromophenol (B41969). nih.govplos.org The reaction pathways involve the cleavage of the central carbon atom and cleavage of the benzene (B151609) ring with concurrent debromination. nih.govplos.org

Another AOP involves the use of sulfate (B86663) radicals generated from heat-activated persulfate. rsc.org The degradation of TBBPA in this system follows first-order kinetics and is accelerated by increasing temperature. rsc.org The primary degradation pathways are proposed to be debromination and electron transfer followed by β-scission. rsc.org

Photocatalysis using materials like platinized tungsten oxide (Pt/WO₃) under visible light has also been shown to be effective for TBBPA degradation. nih.gov The process involves both valence band holes and hydroxyl radicals. nih.gov

The Co²⁺/peroxymonosulfate (B1194676) (PMS) system is another AOP that can effectively remove TBBPS, a structurally similar compound, with the primary degradation pathways being β-scission, debromination, and cross-coupling. nih.gov However, this process can lead to the formation of brominated by-products. nih.gov

Ozonation-Based Degradation Pathways

Ozonation has been demonstrated as an effective method for the degradation of Tetrabromobisphenol A (TBBPA) in aqueous solutions. nih.govnih.gov The efficiency of TBBPA removal is significantly influenced by the pH of the solution, with alkaline conditions favoring a more rapid degradation. nih.gov For instance, at an initial concentration of 100 mg/L, TBBPA can be completely decomposed within 6 minutes of ozonation at a pH of 8.0. nih.gov In contrast, under acidic conditions (pH 5.0 and 6.0), complete removal takes approximately 20 minutes. nih.gov

The degradation of TBBPA via ozonation proceeds through two primary reaction pathways:

Cleavage of the central carbon atom: This pathway involves the breaking of the isopropylidene bridge.

Phenyl ring cleavage with concomitant debromination: This involves the breakdown of the aromatic rings and the removal of bromine atoms. nih.gov

During the ozonation process, a variety of transformation products are formed. Seventeen intermediates were identified in one study, including twelve organic compounds and five inorganic substances. nih.gov A notable intermediate is 2,4,6-tribromophenol. nih.gov The process also results in the sequential transformation of organic bromine into bromide and eventually bromate (B103136) ions. nih.gov While ozonation is efficient at degrading the parent TBBPA molecule, it exhibits a low mineralization rate, meaning that the complete conversion of the organic compound to carbon dioxide and water is limited. nih.gov

Interactive Table: Ozonation Degradation Products of TBBPA

Product ID Compound Name Molecular Formula
P1 2,6-dibromo-4-(2-(4-hydroxyphenyl)propan-2-yl)phenol C15H14Br2O2
P2 4-(1-hydroxy-2-(4-hydroxyphenyl)propan-2-yl)-2,6-dibromophenol C15H14Br2O3
P3 4,4'-(propane-2,2-diyl)bis(2,6-dibromophenol) C15H12Br4O2
P4 2,6-dibromo-4-isopropenylphenol C9H8Br2O
P5 2,6-dibromobenzoquinone C6H2Br2O2
P6 2,6-dibromohydroquinone C6H4Br2O2
P7 2,4,6-tribromophenol C6H3Br3O

This table is a representation of some of the identified degradation products and is not exhaustive.

Hydroxyl Radical Initiated Oxidation

Hydroxyl radicals (•OH) are highly reactive species that play a key role in the oxidative degradation of many organic pollutants. In the context of TBBPA, it has been shown that the compound can induce the generation of hydroxyl radicals in biological systems, such as in the fish species Carassius auratus, leading to oxidative damage. nih.gov

In engineered systems, hydroxyl radicals are the primary reactive species in many advanced oxidation processes. For instance, in the photocatalytic degradation of TBBPA using a UV/TiO₂/H₂O₂ process, hydroxyl radicals are considered the main oxidative species responsible for attacking the TBBPA molecule. deswater.com Similarly, in the visible light-induced photocatalytic degradation of TBBPA on platinized tungsten oxide, both valence band holes (hVB+) and hydroxyl radicals are significantly involved in the degradation process. nih.gov

The reaction between hydroxyl radicals and aromatic compounds like TBBPA can proceed via addition to the aromatic ring or by hydrogen abstraction. For the related compound 2,4-dichlorophenoxyacetic acid (2,4-D), it has been established that the primary attack is ipso-addition to the ether functionality, followed by the elimination of the side chain. capes.gov.br A similar mechanism of •OH addition to the phenyl rings can be expected for TBBPA, leading to debromination and cleavage of the molecule.

Sulfate Radical-Based Oxidation Systems

Sulfate radical-based advanced oxidation processes (SR-AOPs) are another effective method for the degradation of persistent organic pollutants. Sulfate radicals (SO₄•⁻) have a high redox potential and a longer half-life compared to hydroxyl radicals, allowing them to be effective over a broader pH range. nih.govnih.gov These radicals can be generated through the activation of persulfate (PS) or peroxymonosulfate (PMS) by methods such as heat, UV radiation, or transition metals. nih.gov

While specific studies on the degradation of TBBPA diacrylate by sulfate radicals are limited, research on related bisphenol analogues suggests that the degradation mechanisms are similar. bohrium.com The degradation of TBBPA by a ferrate(VI)-CaSO₃ process, which can involve sulfate radicals, proceeds through electron abstraction, debromination, and ring-opening pathways, with the release of bromide ions. researchgate.net For other emerging contaminants, SR-AOPs have been shown to effectively degrade the pollutants through the highly reactive nature of the sulfate radicals. sciety.org

Photocatalytic Degradation Mechanisms

Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or platinized tungsten oxide (Pt/WO₃), and a light source (e.g., UV or visible light) to generate reactive oxygen species that break down pollutants. deswater.comnih.gov

The photocatalytic degradation of TBBPA has been shown to be highly effective. In a UV/TiO₂/H₂O₂ system, a degradation efficiency of 99.3% was achieved after 150 minutes. deswater.com The primary reaction in the photocatalytic degradation of TBBPA involves the cleavage between one of the benzene rings and the isopropyl group, followed by debromination, hydroxylation, and demethylation. researchgate.net The process leads to the formation of low molecular weight intermediates, which are subsequently mineralized. researchgate.net

Key findings from photocatalytic degradation studies of TBBPA are summarized below:

Interactive Table: Research Findings on Photocatalytic Degradation of TBBPA

Catalyst Light Source Key Findings Reference
TiO₂/H₂O₂ UV (120 W) 99.3% degradation in 150 min. Main reactive species are hydroxyl radicals. deswater.com
n-Fe₃O₄ and µ-Fe₃O₄ - Photocatalysis was more effective than ozonolysis, with ~90% removal in 10 min. researchgate.net
Pt/WO₃ Visible Light Degradation rate was 13.4 times higher than with bare WO₃. Both hVB+ and •OH are involved. nih.gov
Sonochemical Degradation Approaches

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. The collapse of these bubbles creates localized hot spots with extreme temperatures and pressures, leading to the generation of reactive radicals, such as •OH, which can degrade organic pollutants. nih.govnih.gov

The degradation of bisphenol A (BPA), the parent compound of TBBPA, through sonochemical reactions has been investigated. Complete degradation of BPA was achieved after several hours of ultrasonic irradiation. nih.gov The degradation proceeds through the formation of aromatic intermediates, followed by the cleavage of the aromatic rings to produce smaller organic acids and formaldehyde. nih.gov

For TBBPA, sonochemical degradation has been studied in conjunction with other processes. For instance, the reductive degradation of TBBPA over iron-silver bimetallic nanoparticles was enhanced by ultrasonic radiation. nih.gov The hydrophobicity of a compound can influence its sonochemical degradation, with more hydrophobic compounds tending to accumulate at the interface of the cavitation bubbles, where they can be degraded by thermal and/or radical pathways. nih.gov

Biotic Degradation Pathways

Biotic degradation involves the transformation of chemical compounds by living organisms, such as microorganisms.

Microbial Transformation Mechanisms

Microorganisms play a significant role in the transformation of TBBPA in the environment. Both anaerobic and aerobic pathways have been identified.

Under anaerobic conditions, the primary transformation mechanism is reductive debromination, where bromine atoms are sequentially removed from the TBBPA molecule. This process can lead to the formation of bisphenol A (BPA) as the final product. nih.govresearchgate.netnih.gov Several bacterial species have been associated with this process, including Dehalococcoides, Desulfovibrio, Propionibacterium, and Methylosinus. nih.gov

Under aerobic conditions, microorganisms can transform TBBPA through different pathways, including O-methylation. researchgate.net Freshwater microalgae have also been shown to transform TBBPA through mechanisms such as sulfation, glucosylation, O-methylation, and debromination. researchgate.net Some of the identified transformation products from microalgal transformation include TBBPA sulfate, TBBPA glucoside, sulfated TBBPA glucoside, TBBPA monomethyl ether, and tribromobisphenol-A. researchgate.net

A sequential anaerobic-aerobic process has been proposed for the complete degradation of TBBPA. nih.govnih.gov In this approach, anaerobic conditions are first used to reductively debrominate TBBPA to BPA, which is then degraded under aerobic conditions by specialized bacteria. nih.govnih.gov

Interactive Table: Microbial Transformation Products of TBBPA

Condition Organism/System Transformation Pathway Key Products Reference
Anaerobic Sediment Slurry Reductive Debromination Bisphenol A (BPA) nih.govnih.govnih.gov
Aerobic Bacteria O-methylation TBBPA dimethyl ether researchgate.net
Aerobic Freshwater microalgae Sulfation, Glucosylation, O-methylation, Debromination TBBPA sulfate, TBBPA glucoside, Tribromobisphenol-A researchgate.net
Anaerobic Reductive Debromination

Under anaerobic conditions, the primary degradation pathway for Tetrabromobisphenol A (TBBPA), a related compound and likely degradation intermediate of TBBPA-DA, is reductive debromination. researchgate.netnih.govnih.gov This process involves the sequential removal of bromine atoms from the TBBPA molecule, leading to the formation of less brominated bisphenol A (BPA) analogs and ultimately BPA. researchgate.netnih.gov Studies have shown that anaerobic sludge and sediments contain microbial communities capable of this transformation. researchgate.netnih.govnih.gov For instance, in anaerobic sediment slurries, an 80% decrease in TBBPA concentration was observed, with BPA being the main metabolite. researchgate.netepa.gov The process is thought to occur during acidogenesis, the early stages of anaerobic digestion, potentially through cometabolism supported by non-specific enzymes and dehalorespiration. nih.govau.dk The efficiency of this process can be high, with studies reporting biodegradation of up to 97% of the removed TBBPA in anaerobic reactors. nih.govau.dk

The following table summarizes the key findings of anaerobic reductive debromination of TBBPA, a proxy for understanding TBBPA-DA degradation.

ConditionOrganism/SystemKey FindingsReference
Anaerobic Sediment SlurryMixed microbial community80% decrease in TBBPA concentration; accumulation of bisphenol A (BPA). researchgate.netepa.gov
Anaerobic Structured Bed ReactorsComplex microbial communities in domestic sewageBiodegradation of 86.8% to 97% of removed TBBPA; occurs during acidogenesis. nih.govau.dk
Anoxic Estuarine SedimentsMethanogenic and sulfate-reducing microbial communitiesComplete dehalogenation of TBBPA to BPA. nih.gov
Anaerobic MicrocosmHumin-facilitated microbial community95.11% of TBBPA debrominated to BPA over 42 days. nih.gov
Aerobic Biotransformation Processes

In aerobic environments, the biotransformation of TBBPA-DA and its derivatives follows different pathways. Aerobic microorganisms can utilize BPA, the product of anaerobic debromination, as a sole carbon and energy source. researchgate.netepa.gov For example, a gram-negative bacterium, strain WH1, was isolated that could aerobically degrade BPA, producing intermediates such as 4-hydroxybenzoic acid and 4-hydroxyacetophenone. researchgate.netepa.gov

Cometabolism is another important aerobic process where microbes, while growing on other substrates, can degrade TBBPA. Marine bacterial consortia enriched with substrates like beef extract and peptone have shown the ability to remove approximately 60% of TBBPA. nih.gov A specific strain, Alteromonas macleodii strain GCW, isolated from such a consortium, demonstrated about 90% degradation of TBBPA under aerobic cometabolic conditions. nih.gov The proposed degradation pathways in this case involve β-scission, debromination, and nitration. nih.gov Similarly, the white-rot fungus Irpex lacteus F17 has been shown to degrade TBBPA aerobically, with cometabolism enhancing the process. nih.gov

The table below outlines key research on the aerobic biotransformation of TBBPA.

Organism/SystemConditionKey FindingsReference
Alteromonas macleodii strain GCWAerobic cometabolism~90% degradation of TBBPA (10 mg/L) in 10 days; pathways include β-scission, debromination, and nitration. nih.gov
Irpex lacteus F17Aerobic cometabolism (glucose as carbon source)Up to 75.31% degradation rate and 12.40% debromination rate. nih.gov
Nitrifying Activated SludgeAerobicTBBPA transformation with a half-life of 10.3 days; mineralization of 17% of initial TBBPA. Pathways include ipso-substitution, oxidative skeletal cleavage, and O-methylation. researchgate.net
Gram-negative bacterium (strain WH1)AerobicUtilized BPA as a sole carbon and energy source, producing 4-hydroxybenzoic acid and 4-hydroxyacetophenone. researchgate.netepa.gov
Sequential Anaerobic/Aerobic Degradation Strategies

Given that anaerobic conditions facilitate the initial debromination of TBBPA to the more aerobically biodegradable BPA, a sequential anaerobic-aerobic treatment strategy is considered highly effective for the complete mineralization of TBBPA-DA and its derivatives. researchgate.netnih.govnih.gov This two-step process first removes the bromine atoms under anaerobic conditions, making the resulting BPA molecule more susceptible to aerobic degradation. researchgate.netnih.gov

Research has demonstrated the success of this approach. In one study, TBBPA was first reductively dehalogenated to BPA in an anaerobic sediment slurry. researchgate.net The persistent BPA was then degraded aerobically by an isolated bacterial strain. researchgate.net More recent studies have established sand/soil columns that synergize anaerobic reductive dehalogenation of TBBPA with the aerobic oxidation of the resulting BPA by Sphingomonas sp. strain TTNP3. nih.gov This system achieved 95.11% debromination of TBBPA to BPA, followed by 85.57% aerobic degradation of the BPA. nih.gov

This integrated approach provides a promising technical solution for the complete biodegradation of TBBPA and similar contaminants. nih.gov

Enzymatic Biocatalysis Research

The use of isolated enzymes for the degradation of TBBPA-DA offers a targeted and potentially more efficient approach compared to using whole microbial cells. Oxidative enzymes, in particular, have shown promise in this area.

Oxidative Enzyme Applications

Oxidative enzymes such as laccases and peroxidases are known for their ability to oxidize a wide range of organic compounds, including halogenated phenols. nih.govnih.gov These enzymes are of interest for the remediation of TBBPA due to their broad substrate specificity. nih.govnih.gov

Chloroperoxidase (CPO) from the fungus Caldaromyces fumago has been shown to effectively transform TBBPA. nih.gov In laboratory studies, free CPO oxidized over 80% of TBBPA in a short time frame, with the reaction following first-order kinetics. nih.gov Immobilizing the enzyme on nanofibers can enhance its stability and reusability. nih.gov

Laccase and manganese peroxidase (MnP), primarily produced by white-rot fungi, are also key enzymes in the degradation of lignin (B12514952) and other phenolic compounds. nih.govmdpi.comnih.gov The production of these enzymes can be enhanced by the presence of inducers like copper and manganese. mdpi.com Studies on the fungus Irpex lacteus F17 have confirmed that the secretion of manganese peroxidase is promoted by Mn2+, leading to increased TBBPA biodegradation. nih.gov

The following table summarizes the application of oxidative enzymes for TBBPA degradation.

EnzymeSourceKey FindingsReference
Chloroperoxidase (CPO)Caldaromyces fumagoOver 80% transformation of TBBPA in 60 minutes. Immobilized CPO can be reused up to five times. nih.gov
Manganese Peroxidase (MnP)Irpex lacteus F17Mn2+ promotes MnP secretion and enhances TBBPA biodegradation. nih.gov
LaccaseWhite-rot fungiKnown to oxidize a wide variety of phenolic compounds. nih.govmdpi.com

Identification of Microbial Consortia and Specific Decomposers

The degradation of complex pollutants like TBBPA-DA is often more efficient when carried out by a microbial consortium rather than a single microbial species. mdpi.comnih.gov Microbial consortia offer greater metabolic diversity and adaptability to environmental conditions. mdpi.comnih.gov

Several studies have focused on identifying the specific microorganisms and consortia responsible for TBBPA degradation. In anaerobic environments, Dehalobacter species have been implicated in the reductive dehalogenation of TBBPA. nih.gov

In aerobic systems, various bacteria have been identified from TBBPA-degrading consortia. In marine sediments, the dominant genera in enrichment cultures included Pseudoalteromonas, Alteromonas, Glaciecola, Thalassomonas, and Limnobacter. nih.gov From these, Alteromonas macleodii strain GCW was isolated and shown to be an efficient TBBPA degrader. nih.gov In a different study, Sphingomonas sp. strain TTNP3 was used to aerobically degrade BPA, the debromination product of TBBPA. nih.gov The white-rot fungus Irpex lacteus F17 is another specific decomposer identified for its ability to aerobically degrade TBBPA. nih.gov

The following table lists some of the identified microbial consortia and specific decomposers of TBBPA.

Organism/ConsortiumEnvironment/ConditionRole in DegradationReference
Dehalobacter speciesAnaerobic microcosmReductive dehalogenation of TBBPA. nih.gov
Pseudoalteromonas, Alteromonas, Glaciecola, Thalassomonas, LimnobacterMarine sediments (aerobic)Dominant genera in TBBPA-degrading consortia. nih.gov
Alteromonas macleodii strain GCWMarine sediments (aerobic)Isolated strain with high TBBPA degradation efficiency. nih.gov
Sphingomonas sp. strain TTNP3Sand/soil columns (aerobic)Aerobic oxidation of BPA. nih.gov
Irpex lacteus F17Laboratory culture (aerobic)White-rot fungus capable of TBBPA degradation. nih.gov

Focused Research Reveals Scarcity of Data on Tetrabromobisphenol A Diacrylate

A thorough investigation into the scientific literature for advanced analytical methodologies concerning this compound has revealed a significant lack of specific data for this particular compound. While extensive research exists for its precursor, Tetrabromobisphenol A (TBBPA), and other derivatives, information solely focusing on the diacrylate version is not sufficiently available to construct a detailed scientific article as per the requested outline.

The initial research strategy involved targeted searches for each section of the proposed article, including sample preparation, microextraction, accelerated solvent extraction, derivatization, and chromatographic separation techniques specifically for this compound. However, the search results consistently redirected to methodologies developed and validated for TBBPA.

For instance, while methods like ultrasound-dispersive liquid-liquid microextraction and solid-phase microextraction have been optimized for TBBPA in various matrices such as dust and water, their direct applicability and performance for this compound have not been documented in the available scientific literature. nih.govsigmaaldrich.com Similarly, derivatization strategies, which are crucial for the gas chromatographic analysis of TBBPA to prevent thermal degradation, would require specific adaptation and validation for the diacrylate ester, details of which are not present in the current body of research. well-labs.commdpi.com

Furthermore, while both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard techniques for the analysis of TBBPA and its derivatives, the specific conditions such as column types, mobile phases, and detector settings for this compound are not established. well-labs.comdphen1.comresearchgate.net The thermal lability of TBBPA derivatives poses a significant challenge for GC analysis, and it is reasonable to assume that the diacrylate would face similar, if not more pronounced, challenges that would necessitate dedicated methodological development. well-labs.com

Given the strict requirement to focus solely on "this compound" and the absence of specific analytical methodologies in the scientific literature, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

It is recommended to broaden the scope of the article to include Tetrabromobisphenol A and its derivatives . This would allow for a comprehensive and well-supported scientific article based on the wealth of available research, covering all the advanced analytical methodologies as requested in the original outline. Such an article would provide valuable insights into the analytical challenges and solutions for this important class of brominated flame retardants.

Advanced Analytical Methodologies for Tetrabromobisphenol a Diacrylate and Its Environmental Metabolites

Chromatographic Separation Techniques

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns with sub-2 µm particle sizes, which operate at higher pressures. While specific UPLC methods dedicated solely to the analysis of Tetrabromobisphenol A diacrylate are not extensively detailed in current literature, the principles of UPLC are highly applicable for its separation and quantification.

The analysis of TBBPA and its derivatives has been shown to benefit from UPLC-based methods, often coupled with mass spectrometry. For instance, a study on TBBPA and its eight derivatives in soil samples utilized Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for simultaneous determination researchgate.net. Although this study focused on a range of TBBPA derivatives, the methodology highlights the potential for UPLC to effectively separate complex mixtures of these brominated compounds. The separation would be based on the hydrophobicity of the analytes, and the diacrylate functional groups would impart a distinct polarity to the molecule compared to TBBPA, allowing for chromatographic separation.

A typical UPLC method for compounds of similar structure would involve a reversed-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The high efficiency of UPLC would result in sharper and narrower peaks, leading to improved sensitivity and resolution from other matrix components and related TBBPA derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the identification and quantification of organic compounds in complex environmental and biological matrices. These methods are particularly well-suited for the analysis of this compound due to their high selectivity and sensitivity.

LC-MS/MS has been successfully employed for the analysis of TBBPA and its derivatives. For example, a method for the simultaneous determination of TBBPA and its derivatives, including TBBPA bis(allyl ether) and TBBPA bis(2,3-dibromopropyl ether), in environmental samples has been developed using LC-MS/MS acs.org. Given the structural similarity, it is anticipated that an LC-MS/MS method for this compound would be highly effective. The mass spectrometer would be operated in a selected reaction monitoring (SRM) mode for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition.

Electrospray ionization (ESI) is a commonly used ionization technique for such analyses, often in the negative ion mode for phenolic compounds like TBBPA. However, for the diacrylate derivative, positive ion mode might also be effective. Another ionization technique, atmospheric pressure chemical ionization (APCI), has also been used for the analysis of TBBPA derivatives researchgate.net.

A study on the analysis of TBBPA and its derivatives in water samples by high-performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS) has also been reported, which could be adapted for the diacrylate researchgate.net.

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the structural elucidation and confirmation of the identity of chemical compounds.

Mass Spectrometry Techniques (e.g., Electrospray Time-of-Flight Mass Spectrometry, Constant Flow Desorption Ionization Mass Spectrometry)

High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Time-of-Flight Mass Spectrometry (ESI-TOF-MS), are invaluable for the accurate mass measurement of this compound, enabling the determination of its elemental composition. While specific studies focusing on the detailed mass spectrometric fragmentation of this compound are scarce, general fragmentation patterns can be inferred. The mass spectrum of TBBPA typically shows the deprotonated molecule [M-H]⁻ in negative ESI. For the diacrylate, fragmentation would likely involve the loss of the acrylate (B77674) groups and fragmentation of the bisphenol A backbone.

A study on TBBPA and its derivatives utilized liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) for identification in environmental samples acs.org. This approach would be highly applicable to the diacrylate, providing both chromatographic separation and high-resolution mass data for confident identification. While Constant Flow Desorption Ionization Mass Spectrometry is a less common technique, its applicability would depend on the thermal stability and volatility of the diacrylate.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of TBBPA shows characteristic peaks for the O-H stretching of the phenolic hydroxyl groups, C-Br stretching, and aromatic C-C stretching vibrations researchgate.net. For this compound, the following characteristic peaks would be expected:

C=O stretching: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the carbonyl group of the acrylate ester.

C=C stretching: A band around 1630-1640 cm⁻¹ for the carbon-carbon double bond of the acrylate group.

C-O stretching: Bands in the region of 1100-1300 cm⁻¹ for the C-O ester linkage.

Aromatic C-H and C=C stretching: Bands characteristic of the substituted benzene (B151609) rings.

C-Br stretching: Absorptions in the lower frequency region, typically below 800 cm⁻¹.

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm the derivatization of the phenolic hydroxyl groups of TBBPA to the diacrylate ester. The synthesis and characterization of other diacrylate compounds have shown similar characteristic FT-IR peaks journalajocs.com.

Method Validation and Performance Metrics

For any analytical method to be reliable, it must be properly validated. This involves assessing key performance metrics such as sensitivity, linearity, and accuracy.

Sensitivity, Linearity, and Accuracy Assessment

Specific method validation data for the quantitative analysis of this compound is not extensively reported in the literature. However, based on studies of the parent compound TBBPA and its other derivatives, the expected performance can be inferred.

Sensitivity: The sensitivity of an analytical method is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). For TBBPA and its derivatives, LC-MS/MS methods have demonstrated very low LODs, often in the picogram to nanogram per liter or gram range in various matrices dphen1.comnih.gov. It is expected that a well-optimized LC-MS/MS method for this compound would achieve similar low detection limits.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For TBBPA, LC-MS/MS methods have shown excellent linearity over several orders of magnitude with correlation coefficients (r²) close to 1.000 nih.gov. A similar linear range would be expected for the diacrylate derivative.

Accuracy: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery experiments in spiked samples. For TBBPA and its derivatives, recoveries in the range of 70-120% are typically considered acceptable, depending on the complexity of the matrix dphen1.comnih.gov. The accuracy of a method for this compound would need to be determined by spiking the compound into blank matrices and measuring the recovery.

The following table summarizes the expected performance metrics for the analysis of this compound based on data from related compounds.

ParameterExpected PerformanceAnalytical TechniqueReference (for related compounds)
Limit of Detection (LOD) pg to ng/L or g rangeLC-MS/MS dphen1.com, nih.gov
Linearity (r²) > 0.99LC-MS/MS nih.gov
Accuracy (Recovery) 70-120%LC-MS/MS dphen1.com, nih.gov

Quantitative Analysis and Reproducibility

The precise quantification of this compound (TBBPA-DA) and its environmental metabolites is crucial for understanding their environmental fate and potential exposure risks. Methodologies for quantitative analysis primarily rely on chromatographic techniques coupled with mass spectrometry, which offer the high sensitivity and selectivity required for complex environmental matrices.

The reproducibility and reliability of these analytical methods are paramount. Key parameters for validation include linearity, the limit of detection (LOD), the limit of quantification (LOQ), recovery, and precision, often expressed as the relative standard deviation (RSD). While specific data for TBBPA-DA is limited, the methodologies applied to its parent compound, Tetrabromobisphenol A (TBBPA), and other brominated flame retardants (BFRs) provide a strong framework.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a prevalent technique for the analysis of TBBPA and its derivatives due to its ability to handle non-volatile and thermally labile compounds without the need for derivatization. nih.gov The soft ionization techniques, such as electrospray ionization (ESI), allow for the monitoring of the intact molecule, which enhances accuracy and precision. diva-portal.org

For instance, a method developed for TBBPA in air samples using LC-ESI-MS demonstrated a low detection limit of 3.1 pg per injection when monitoring the molecular ions. diva-portal.org The recovery rates for this method were 93% at a 30 ng level and 75% at a 3 ng level, with a relative standard deviation (RSD) of 5.9% for air samples collected from a recycling plant. diva-portal.org In another study analyzing TBBPA and its mono- and dimethyl derivatives in fish and sediment, LC-MS/MS methods achieved satisfactory limits of quantification (LOQs), such as 0.06 μg kg⁻¹ wet weight in fish samples. nih.gov The calibration curves for TBBPA and its metabolites showed good linearity with coefficients of determination (r²) greater than 0.98. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool for the quantification of BFRs. lqa.comnih.gov For compounds like TBBPA that are less volatile, a derivatization step is often required to improve their chromatographic behavior. nih.gov A GC-MS method for determining TBBPA in electronic products involved extraction, a derivatization reaction with acetic anhydride, and subsequent analysis. nih.gov This method demonstrated good linearity within a concentration range of 0.25 - 5.0 mg/L, with a correlation coefficient of 0.996. nih.gov The detection limit was 0.05 mg/kg, and the recoveries ranged from 87.3% to 104.1%, with relative standard deviations between 5.6% and 8.5%. nih.gov

Thermal Desorption-GC/MS (TD-GC/MS) offers a simpler analytical technique by eliminating the need for solvent extraction. frontier-lab.com This method has shown good reproducibility for other BFRs, such as a reported RSD of 3.5% for decabromodiphenyl ether (DeBDE) in waste plastic. frontier-lab.com

Interactive Data Table: Quantitative Analysis Parameters for TBBPA and Related Compounds

CompoundMatrixAnalytical MethodLODLOQRecoveryRSD (%)Reference
TBBPAAirLC-ESI-MS3.1 pg (injected)-75-93%5.9 diva-portal.org
TBBPAElectronic ProductsGC-MS0.05 mg/kg-87.3-104.1%5.6-8.5 nih.gov
TBBPAFishLC-MS/MS-0.06 μg/kg-- nih.gov
MM-TBBPAFishLC-MS/MS---- nih.gov
DeBDEWaste PlasticTD-GC/MS---3.5 frontier-lab.com

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; TBBPA: Tetrabromobisphenol A; MM-TBBPA: Monomethyl-Tetrabromobisphenol A; DeBDE: Decabromodiphenyl ether.

The reproducibility of analytical methods is influenced by various factors, including the complexity of the sample matrix, the sample preparation procedure, and the instrumental setup. For complex matrices, such as sediment or biological tissues, extensive cleanup steps may be necessary to remove interfering substances. nih.gov The choice of internal standards, such as ¹³C-labelled TBBPA, is also critical for improving the accuracy and precision of the analysis by compensating for matrix effects and variations in instrument response. diva-portal.org

While the provided data primarily focuses on TBBPA, the established analytical frameworks are directly applicable to the quantitative analysis of TBBPA-DA and its metabolites. Further research is needed to establish and validate specific methods for these compounds to ensure accurate and reproducible measurements in various environmental compartments.

Applications and Performance Evaluation of Tetrabromobisphenol a Diacrylate in Materials Science

Integration into Polymer Composites and Resins

TBBPA-DA is primarily incorporated into polymer matrices as a reactive flame retardant. This means it chemically bonds with the polymer backbone during polymerization, becoming an integral part of the final material. wikipedia.orgelectronics.org This approach is common in the production of epoxy resins, which are fundamental components of printed circuit boards (PCBs). wikipedia.orgelectronics.org In fact, over 90% of TBBPA is used in the manufacturing of FR-4 type PCBs, a standard material in electronic devices. guidechem.comelectronics.org

The integration of TBBPA into polymers like polycarbonates is achieved by replacing a portion of bisphenol A (BPA) during the synthesis process. wikipedia.org This results in a fire-resistant polycarbonate. TBBPA and its derivatives are also employed as additives in engineering plastics such as acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), high-impact polystyrene (HIPS), polybutylene terephthalate (B1205515) (PBT), and polyethylene (B3416737) terephthalate (PET). guidechem.comadditivesforpolymer.com These plastics are then used to manufacture housings, switches, and other components for electrical and electronic equipment. guidechem.com

The synthesis of polymers incorporating TBBPA can be achieved through various methods, including conventional polycondensation reactions and more modern techniques like ultrasonication, microwave irradiation, and UV light exposure. nih.gov For instance, diglycidyl ether of TBBPA (DGETBBPA) is synthesized by the polycondensation of TBBPA with epichlorohydrin. nih.gov Similarly, Tetrabromobisphenol-A polycarbonate (TBBPA-PC) can be synthesized through interfacial polymerization using triphosgene (B27547) and TBBPA. researchgate.net

Table 1: Integration of TBBPA-DA in Various Polymer Systems

Polymer SystemMethod of IntegrationKey Application
Epoxy ResinsReactive, chemical bondingPrinted Circuit Boards (FR-4) guidechem.comwikipedia.orgelectronics.org
PolycarbonatesReactive, substitution of Bisphenol AFire-resistant components wikipedia.org
ABS, HIPSAdditiveHousings for electronics guidechem.com
PBT, PETAdditiveElectrical and electronic components guidechem.comadditivesforpolymer.com

Fire Retardancy Mechanisms and Efficiency

The fire-retardant properties of TBBPA and its derivatives are directly linked to their high bromine content. wikipedia.org When a polymer containing TBBPA is exposed to the high temperatures of a fire, the carbon-bromine bonds break, releasing bromine radicals. These radicals act as scavengers in the gas phase of the flame, interrupting the chemical chain reactions of combustion. This "gas-phase mechanism" is a primary way in which brominated flame retardants operate.

In addition to the gas-phase activity, TBBPA can also exhibit a condensed-phase mechanism. In this process, the flame retardant promotes the formation of a protective char layer on the surface of the polymer. alfa-chemistry.com This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby slowing down further decomposition and the release of flammable volatiles.

The efficiency of TBBPA as a flame retardant is well-established. Materials incorporating TBBPA are able to meet stringent fire safety standards, such as the UL 94 V-0 rating, which is a critical requirement for plastic materials used in electronic devices. guidechem.com The UL 94 standard is a vertical burn test that assesses the self-extinguishing properties of a material after ignition. A V-0 rating indicates that the material extinguishes within a short time after the ignition source is removed, does not drip flaming particles, and the afterglow does not persist for long.

Table 2: Fire Retardancy Performance of TBBPA in Polymer Systems

Polymer SystemFlame Retardant LoadingFlammability Rating Achieved
Epoxy Resin (for FR-4)~18-21% bromine contentUL 94 V-0 taylorandfrancis.com
Polyethylene10 wt% BPH (a related brominated compound)Self-extinguishing (V-2) faa.gov
Polypropylene (with synergist)2 wt% Sb2O3 with APP/PERLOI 36.6%, UL-94 V-0 alfa-chemistry.com

LOI: Limiting Oxygen Index; APP: Ammonium (B1175870) Polyphosphate; PER: Pentaerythritol (B129877)

Modifiers and Synergistic Effects in Polymer Systems

This synergistic effect is utilized in various polymer systems, including ABS and HIPS. guidechem.com For instance, in polypropylene, an intumescent system containing ammonium polyphosphate (APP) and pentaerythritol (PER) can be made more effective with the addition of antimony trioxide as a synergist. alfa-chemistry.com

Beyond antimony compounds, other modifiers can influence the properties of TBBPA-containing polymers. For example, in polycarbonates, epoxy oligomers derived from TBBPA are used to improve impact strength and minimize the negative effect on the heat distortion temperature. taylorandfrancis.com

Research has also explored the synergistic interactions between different halogens. For example, a combination of bromine and chlorine derivatives, in the presence of antimony trioxide, can exhibit a synergistic flame-retardant effect in polymers like ABS, HIPS, and polypropylene. psu.edu

Environmental Management and Remediation Strategies for Tetrabromobisphenol a Diacrylate Contamination

Wastewater Treatment Technologies

Wastewater treatment plants are significant points of entry for TBBPA into the environment. nih.govresearchgate.net Consequently, a range of technologies has been investigated to remove TBBPA from wastewater, spanning conventional biological treatments to advanced chemical and physical processes.

Conventional and advanced biological treatments have shown varying degrees of success. A full-scale conventional activated sludge (CAS) reactor demonstrated the ability to reduce influent TBBPA concentrations from a range of 1–41 ng/L to an average effluent concentration of 0.7 ng/L. nih.gov In contrast, pilot-scale membrane bioreactors (MBRs) showed higher average effluent concentrations of 6 ng/L. nih.gov The removal in these systems is attributed to a combination of biological degradation and adsorption to sludge. nih.goveeer.org Studies on activated sludge processes (ASP) indicate that removal is primarily through adsorption, with efficiencies exceeding 80-90% under optimal conditions, such as high sludge concentration and acidic to neutral pH. eeer.org Bioaugmentation, the introduction of specific microbial strains, has also been explored. For instance, using the bacterium Ochrobactrum sp. T in sediment microcosms significantly improved TBBPA degradation. gdut.edu.cn

Advanced oxidation processes (AOPs) offer a chemical route to degrade TBBPA. Ozonation has been shown to be highly effective, with the ability to completely remove 100 mg/L of TBBPA within 6 minutes at a pH of 8.0. nih.gov The degradation pathway involves direct ozone oxidation, leading to the formation of intermediates like 2,4,6-tribromophenol (B41969) before eventual mineralization. nih.gov Enzymatic oxidation using chloroperoxidase is another promising AOP, achieving 93.5% degradation of TBBPA within 30 minutes. nih.gov

Membrane filtration technologies provide a physical barrier for TBBPA removal. Nanofiltration membranes, such as the Desal 5 DK, have demonstrated high rejection rates of over 95% for TBBPA. epa.gov Ultrafiltration has also been adapted for this purpose. A significant enhancement in removal is seen with micellar-enhanced ultrafiltration (MEUF), where the addition of a surfactant like cetylpyridinium (B1207926) chloride (CPC) can increase TBBPA removal from approximately 49% to over 99%. sid.irehemj.com This method has proven effective for treating leachate from electronic waste. ehemj.com Furthermore, functionalizing membranes, for example by creating a PVDF-PAA-ZrO2 membrane, can significantly boost performance, achieving a permeate flux four times higher than commercial PVDF membranes while maintaining a high TBBPA rejection rate. researchgate.netnih.gov

Adsorption is another key mechanism for removing TBBPA from aqueous solutions. Biochar derived from sewage sludge has been synthesized and shown to have a high adsorption capacity for TBBPA, reaching up to 87.02 mg/g under optimal conditions. nih.gov The primary mechanisms for adsorption onto this material are π-π dispersive forces and hydrogen bonding. nih.gov

Table 1: Performance of Various Wastewater Treatment Technologies for TBBPA Removal

TechnologySpecific MethodRemoval EfficiencyKey Findings/ConditionsSource
Biological TreatmentConventional Activated Sludge (CAS)High (Effluent: 0.7 ng/L from 1-41 ng/L influent)Full-scale municipal reactor. Removal via adsorption and biodegradation. nih.gov
Membrane Bioreactor (MBR)Variable (Effluent: avg. 6 ng/L)Pilot-scale reactors. nih.gov
Activated Sludge Process (ASP)>90%Primarily adsorption-based. High sludge concentration enhances removal. eeer.org
Advanced Oxidation Process (AOP)Ozonation100%Complete removal of 100 mg/L TBBPA in 6 mins at pH 8.0. nih.gov
Enzymatic Oxidation (Chloroperoxidase)93.5%Degradation achieved in 30 minutes. nih.gov
Membrane FiltrationNanofiltration (Desal 5 DK)>95%High rejection due to molecular weight and structure. epa.gov
Micellar-Enhanced Ultrafiltration (MEUF)>99%Addition of CPC surfactant boosts removal from 49% to >99%. sid.irehemj.com
Functionalized PVDF-PAA-ZrO2 MembraneHigh rejection with 4x permeate fluxSieving is the main removal mechanism. researchgate.netnih.gov
AdsorptionSewage Sludge-Derived BiocharHigh (Adsorption capacity: 87.02 mg/g)Mechanism involves π-π dispersive force and hydrogen bonding. nih.gov

Soil and Sediment Remediation Approaches

TBBPA released into the environment can accumulate in soil and sediments, posing a long-term risk. nih.govnih.gov Remediation strategies for these matrices often focus on biological processes.

Bioremediation and phytoremediation are considered promising, in-situ methods for contaminated soil. researchgate.net Plants can take up TBBPA from the soil, primarily accumulating it in the roots. researchgate.netnih.gov For instance, studies with rice and reed seedlings showed that a significant amount of radio-labeled TBBPA accumulated in the plants, particularly in the root systems. nih.gov The presence of reed seedlings was found to enhance the dissipation of TBBPA in submerged soil, reducing its half-life from 20.8 days to 11.4 days. nih.gov The degradation process in soil involves several pathways, including oxidative skeletal cleavage, O-methylation, and reductive debromination. nih.gov

In sediments, bioaugmentation with specific microorganisms has shown potential. A study using microcosms from an e-waste recycling site found that adding the bacterium Ochrobactrum sp. T, a known TBBPA degrader, significantly improved degradation efficiency to 52.1% compared to a control of 3.4%. gdut.edu.cnnih.gov The presence of aerobic conditions was found to enhance the degradation activities of the microbes. gdut.edu.cn A sequential anaerobic-aerobic process has also been demonstrated to be effective. In this approach, TBBPA is first reductively dehalogenated to bisphenol A (BPA) under anaerobic conditions, a process facilitated by Dehalobacter species. nih.gov Subsequently, the resulting BPA is degraded under aerobic conditions by another bacterium, such as Sphingomonas sp. strain TTNP3. nih.gov This sequential treatment achieved 95.11% debromination of TBBPA to BPA, followed by 85.57% aerobic degradation of the BPA. nih.gov The microbial community structure in sediments, particularly the presence of genera like Anaerolinea, may be responsible for the natural, in-situ dissipation of TBBPA. nih.gov

Table 2: Research Findings on Soil and Sediment Remediation of TBBPA

Remediation ApproachOrganism/MethodMatrixKey FindingsSource
PhytoremediationReed seedlings (Phragmites australis)Submerged SoilEnhanced TBBPA dissipation, reducing half-life from 20.8 to 11.4 days. nih.gov
Rice seedlings (Oryza sativa)Submerged SoilAccumulated 21.3% of radioactivity from 14C-TBBPA, mainly in roots. nih.gov
BioaugmentationOchrobactrum sp. TSediment MicrocosmIncreased TBBPA degradation from 3.4% (control) to 52.1%. gdut.edu.cnnih.gov
Sequential Anaerobic-Aerobic BiodegradationDehalobacter species (anaerobic) & Sphingomonas sp. (aerobic)Sand/Soil Columns>95% of TBBPA was debrominated to BPA, of which >85% was subsequently degraded. nih.gov
Natural AttenuationIndigenous microbial communities (e.g., Anaerolinea)Mangrove SedimentThe microbial community structure influences the in-situ dissipation of TBBPA. nih.gov

Waste Management and Recycling Implications for Materials Containing Tetrabromobisphenol A Diacrylate

The primary application of TBBPA is in printed circuit boards (PCBs) and plastic housings for electronic equipment. bsef.com This leads to a significant presence of the compound in waste electrical and electronic equipment (WEEE).

The management of WEEE is a critical aspect of controlling TBBPA release. The EU's Waste of Electrical & Electronic Equipment (WEEE) Directive mandates that plastics containing brominated flame retardants, including TBBPA, and printed circuit boards larger than 10 cm² must be treated separately from other WEEE. bsef.com Despite this, the recycling of plastics from e-waste can lead to the contamination of new products. researchgate.net Studies have detected TBBPA in consumer products made from recycled plastics, such as toys and office supplies. researchgate.netregulations.gov A 2018 study found TBBPA in post-consumer plastics from WEEE intended for recycling. foodpackagingforum.org A substance flow analysis of a Swiss recycling plant in 2003 found an average TBBPA concentration of 1420 mg/kg in small-size WEEE. nih.gov

Technical studies suggest that plastic waste containing TBBPA can be managed in integrated waste management systems, including incineration and energy recovery, without needing separation from other plastics. bsef.com When TBBPA is used as a reactive flame retardant in epoxy resins for PCBs, it is chemically bound to the polymer matrix and is no longer the same substance. bsef.com This chemical integration is considered to lower its potential for forming significant levels of toxic dioxins and furans during recycling and incineration processes compared to additive flame retardants. bsef.comepa.gov However, the incineration of waste containing TBBPA can still create numerous semi-volatile compounds. regulations.gov The recycling of bromine from plastics containing brominated flame retardants in specialized combustion facilities is a viable option, adding a material recovery dimension to waste management. ebfrip.org

Regulatory Frameworks and Academic Policy Perspectives on Tetrabromobisphenol a Diacrylate

International and National Regulatory Assessments and Compliance

Tetrabromobisphenol A (TBBPA) has been subject to numerous regulatory assessments globally due to its high production volume and widespread use in consumer products, particularly electronics.

In the European Union , TBBPA underwent an extensive eight-year risk assessment which concluded that it posed no risk to human health. bsef.comipc.org The environmental risk assessment found no concerns when TBBPA is used as a reactive component in printed circuit boards. bsef.comipc.org However, a potential risk was identified for the application of sludge containing TBBPA to agricultural soil. bsef.com TBBPA is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. ipc.org While TBBPA is not restricted under the Restriction of Hazardous Substances (RoHS) Directive, which governs hazardous substances in electrical and electronic equipment, its status is periodically reviewed. ipc.org

In Canada , TBBPA is managed under the Chemicals Management Plan (CMP). canada.ca A screening assessment concluded that TBBPA is not entering the environment in quantities or under conditions that pose a long-term harmful effect on the environment or its biological diversity. canada.ca While its use is not regulated, federal environmental quality guidelines have been established. pollutiontracker.org

In the United States , the Environmental Protection Agency (EPA) has designated TBBPA as a high-priority substance for evaluation under the Toxic Substances Control Act (TSCA). regulations.gov The EPA is assessing the potential risks to human health and the environment from TBBPA. regulations.gov At the state level, California has listed TBBPA under Proposition 65 as a chemical known to cause cancer and has banned its sale in certain products at concentrations above 0.1%. ca.gov

Internationally, TBBPA is not currently listed for elimination or restriction under the Stockholm Convention on Persistent Organic Pollutants . The International Programme on Chemical Safety (IPCS), a joint venture of the WHO, has evaluated TBBPA and its derivatives to assess their effects on human health and the environment. who.int

Regulatory Status of Tetrabromobisphenol A (TBBPA) in Select Regions

Regulatory Body/Legislation Jurisdiction Status/Action
REACH European Union Registered; EU risk assessment concluded no risk to human health from its use. bsef.comipc.org
RoHS Directive European Union Not currently restricted. ipc.org
Chemicals Management Plan (CMP) Canada Assessed; not found to be harmful to the environment under current conditions. canada.ca
Toxic Substances Control Act (TSCA) United States Designated as a high-priority substance for risk evaluation. regulations.gov
Proposition 65 California (USA) Listed as a carcinogen; restricted in certain products. ca.gov
Stockholm Convention International Not currently listed for elimination or restriction.

Environmental Quality Guidelines and Monitoring Requirements

To protect ecosystems from potential adverse effects of TBBPA, several jurisdictions have established environmental quality guidelines.

Canada has developed Federal Environmental Quality Guidelines (FEQGs) for TBBPA under the Canadian Environmental Protection Act, 1999 (CEPA). canada.ca These guidelines are benchmarks for the quality of the ambient environment and are based on the toxicological effects of the substance. canada.ca

Canadian Federal Environmental Quality Guidelines for TBBPA

Medium Guideline Value Notes
Water 3.1 µg/L To protect aquatic life. canada.ca
Sediment 0.6 mg/kg dw Normalized to 1% organic carbon, to protect sediment-dwelling organisms. canada.ca
Mammalian Wildlife Diet 20 mg/kg food ww To protect mammals that consume aquatic biota. canada.ca

Environmental monitoring studies have detected TBBPA in various environmental compartments globally. It is found in water, sediment, soil, and house dust. nih.gov Higher concentrations are often observed near industrial areas and e-waste recycling facilities. nih.gov The presence of TBBPA in the environment is a concern as it can degrade under anaerobic conditions to form bisphenol A (BPA), a known endocrine disruptor. canada.ca

Monitoring requirements are often tied to national regulatory programs. For instance, under the CMP in Canada and the TSCA in the U.S., monitoring data is used to inform risk assessments and the need for risk management measures. canada.caregulations.gov

Academic Contributions to Environmental and Chemical Risk Assessment Methodologies

Academic research has been instrumental in shaping the understanding of TBBPA's environmental fate, toxicity, and potential risks to human health, thereby influencing policy and regulatory decisions.

Scientific studies have focused on several key areas:

Human Biomonitoring: Researchers have developed methods to detect TBBPA in human tissues, including blood, breast milk, and hair. nih.gov These studies provide valuable data on human exposure levels and help to identify vulnerable populations, such as infants and young children who may have higher exposure due to contact with contaminated dust. ca.govnih.gov

Toxicity Studies: Numerous in vitro and in vivo studies have investigated the toxicological effects of TBBPA. Research has explored its potential as an endocrine disruptor, its neurotoxicity, and its carcinogenic potential. nih.gov The International Agency for Research on Cancer (IARC) has classified TBBPA as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. nih.gov

Environmental Fate and Transport: Academic studies have elucidated the pathways through which TBBPA enters and moves through the environment. Research has shown that while TBBPA can degrade, it also has the potential to persist in sediment and soil. canada.ca

Risk Assessment Modeling: Scientists have contributed to the development of models to assess the risk of TBBPA. For example, the risk quotient (RQ) model has been used to evaluate data from environmental monitoring and estimate potential risks to ecosystems. Academic research also plays a role in identifying and evaluating safer alternatives to TBBPA. bsef.com

These academic contributions provide the scientific foundation for the risk assessments conducted by regulatory bodies like the EPA, Health Canada, and the European Food Safety Authority (EFSA). bsef.comcanada.caregulations.goveuropa.eu The ongoing research helps to fill knowledge gaps and refine risk assessment methodologies for TBBPA and other emerging contaminants. who.intnih.gov

Q & A

Basic Research Questions

Q. What are the optimal extraction and detection methods for quantifying TBBPA in environmental matrices (e.g., soil, water, plant tissues)?

  • Methodology :

  • Extraction : Use ultrasonic-assisted extraction with acetone/dichloromethane (1:1 v/v) for soil and plant samples, achieving recoveries >83% . For aqueous samples, employ liquid-liquid microextraction (LLME) with molecular-complex-based solvents (e.g., 1-octanol/ethanol) to minimize matrix interference .
  • Purification : Silica gel solid-phase extraction (SPE) cartridges effectively remove lipids and co-extracted organics .
  • Detection : GC-MS with electron capture negative ionization (ECNI) provides sensitivity down to 0.1 ng/g lipid weight in biological tissues . For derivatives, LC-QTOF-MS is recommended to identify hydroxylated or methoxylated metabolites .

Q. What are the reported environmental concentrations of TBBPA in abiotic and biotic matrices, and how do they vary geographically?

  • Data :

MatrixLocationConcentration (ng/g lipid weight or pg/m³)Reference
Office air (PM)China949 (GM; range: 30–59,140)
General population serumSweden0.54–1.85 (occupational exposure)
River sedimentBelgium80 ng/L (aqueous phase)
  • Trends : Higher levels in e-waste recycling zones (China) vs. non-industrialized regions (Norway) due to leaching from printed circuit boards .

Q. What are the primary mechanisms of TBBPA-induced toxicity in in vitro models?

  • Key Findings :

  • Oxidative Stress : TBBPA exposure (2.7–13.5 mg/L) induces ROS in Chlorella pyrenoidosa, depleting glutathione (GSH) by 40–60% .
  • Endocrine Disruption : Competitive binding to thyroid hormone receptors (THR) at IC₅₀ = 1.2 µM, altering metamorphosis in Xenopus tropicalis .
    • Methodological Note : Use THR-binding assays with fluorescence polarization for quantitative affinity measurements .

Advanced Research Questions

Q. How can experimental designs address contradictions in TBBPA toxicity data between in vitro and in vivo studies?

  • Case Example : In vitro studies report immunotoxicity at 10 µM , while in vivo rodent models show no significant effects below 100 mg/kg/day .
  • Solutions :

  • Dosage Adjustment : Account for metabolic clearance rates using physiologically based pharmacokinetic (PBPK) modeling .
  • Endpoint Harmonization : Combine transcriptomics (e.g., RNA-seq) with traditional biomarkers (e.g., CYP450 activity) to capture sublethal effects .

Q. What advanced oxidation processes (AOPs) are most effective for TBBPA degradation, and what are their mechanistic pathways?

  • Efficient Systems :

  • Fe³⁺/S₂O₈²⁻ Homogeneous AOP : Achieves >95% degradation in 30 min via sulfate radicals (SO₄•⁻), generating debrominated intermediates (e.g., BPA) .
  • UV/Persulfate : Degradation follows pseudo-first-order kinetics (k = 0.28 min⁻¹) with OH• and SO₄•⁻ as dominant radicals .
    • Analytical Validation : Use HPLC-UV (λ = 220 nm) coupled with ion trap MS/MS to track debromination steps .

Q. How do microbial communities in anaerobic-aerobic systems enhance TBBPA biodegradation?

  • Key Pathways :

  • Anaerobic Phase : Phanerochaete chrysosporium debrominates TBBPA to BPA via reductive dehalogenases .
  • Aerobic Phase : Sphingomonas spp. oxidize BPA to 4-hydroxybenzoic acid, achieving 98% mineralization .
    • Optimization : Pre-acclimatize consortia with 5–10 mg/L TBBPA for 14 days to upregulate dehalococcoides genes .

Q. What analytical challenges arise when quantifying TBBPA derivatives (e.g., TBBPA bis(2-hydroxyethyl ether)) in complex matrices?

  • Challenges :

  • Co-elution : Similar retention times to TBBPA in GC-MS require tandem columns (e.g., DB-5ms + Rxi-17Sil MS) .
  • Fragmentation : Derivatize with BSTFA + 1% TMCS for enhanced MS sensitivity of hydroxylated metabolites .

Methodological Recommendations

  • Quality Control : Spike samples with isotopically labeled TBBPA-d₁₀ to correct for recovery losses (<±15% RSD) .
  • Ethical Compliance : Adopt OECD Guidelines 453 (combined chronic toxicity/carcinogenicity) for in vivo studies to meet regulatory standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.